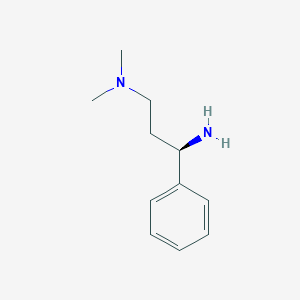![molecular formula C8H7NO2 B13121607 1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
1H-pyrano[3,4-c]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrano[3,4-c]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-pyrano[3,4-c]pyridin-4-one can be synthesized through various methods. One common approach involves the photochemical reaction of 4-acetoxy- or 4-methoxy-2-pyridones with diethyl acetal of acrolein in acetone. The resultant head-to-tail adducts are then treated with a base to yield 1,2-dihydrocyclobuta[c]pyridin-3(4H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scalable photochemical reactions and subsequent base treatments. The choice of solvents and reagents can be optimized for large-scale production to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrano[3,4-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyran or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-c]pyridin-4-one oxides, while reduction can produce dihydropyrano derivatives.
Applications De Recherche Scientifique
1H-pyrano[3,4-c]pyridin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism by which 1H-pyrano[3,4-c]pyridin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antitumor activity is believed to result from its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
1H-pyrano[3,4-c]pyridin-4-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the heteroatoms present in the rings.
Pyrano[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyran ring, offering different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1H-pyrano[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-4-6-3-9-2-1-7(6)8/h1-3H,4-5H2 |
Clé InChI |
MIVMVVXIKWPDTG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CN=C2)C(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



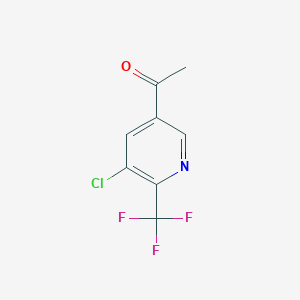




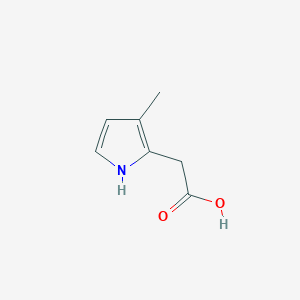
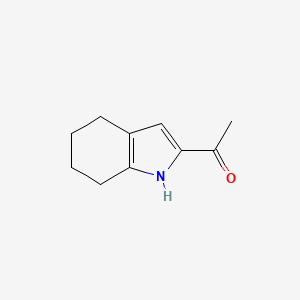
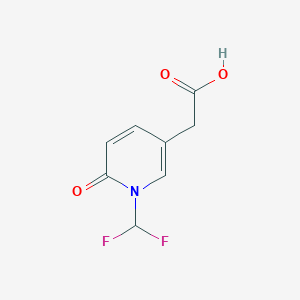

![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)


